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molecular formula C11H12N2O B3038630 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine CAS No. 875628-76-5

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine

Cat. No. B3038630
M. Wt: 188.23 g/mol
InChI Key: BYCNXHBVHHKZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557984B2

Procedure details

To a solution of 4-iodo-3,5-dimethylisoxazole (for a preparation see intermediate 1, 142 g, 640 mmol, 1 eq.) and (3-aminophenyl)boronic acid (100 g, 640 mmol, 1 eq.) in DME (600 ml) were added tetrakis(triphenylphosphine) palladium(0) (18.5 g, 16 mol) and a solution of Na2CO3 (203.5 g, 192 mmol, 3 eq.) in water (750 ml). The mixture was heated under reflux for 24 h. To complete the reaction intermediate 1 (0.2 eq.) and tetrakis(triphenylphosphine) palladium(0) (5 g) were added and the mixture was refluxed overnight. The cooled mixture was poured into water and extracted with DCM. The organic phase was washed with water, dried over Na2SO4 and filtered. Evaporation of the solvent in vacuo gave a crude oil which was precipitated with iPr2O to afford the title compound as a beige solid (102 g, 85%). [ES-MS] m/z: 189 MH+, Rt 2.20 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
203.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
Quantity
750 mL
Type
solvent
Reaction Step Eight
Quantity
18.5 g
Type
catalyst
Reaction Step Nine
Quantity
5 g
Type
catalyst
Reaction Step Ten
Yield
85%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([CH3:8])=[N:4][O:5][C:6]=1[CH3:7].[NH2:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:8][C:3]1[C:2]([C:14]2[CH:15]=[C:10]([CH:11]=[CH:12][CH:13]=2)[NH2:9])=[C:6]([CH3:7])[O:5][N:4]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C(=NOC1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C=C(C=CC1)B(O)O
Step Five
Name
Quantity
203.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
COCCOC
Step Eight
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
18.5 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Ten
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crude oil which
CUSTOM
Type
CUSTOM
Details
was precipitated with iPr2O

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1C=1C=C(N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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